
5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound characterized by its complex structure and multifunctional groups. With applications spanning various scientific fields, this compound is of significant interest to researchers and industrial chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the stepwise construction of its multiple heterocyclic rings and functional groups. Key reaction steps might include:
Formation of the Pyrimidine Ring: : This is typically achieved via a condensation reaction involving suitable starting materials like diketones and amines, under controlled heating.
Piperidine Ring Formation: : Through cyclization reactions, often utilizing intramolecular nucleophilic substitutions.
Linking the Piperidine and Pyrimidine Rings: : This step involves ether formation using appropriate halides and bases.
Introduction of the Pyridine Ring: : Typically involves the use of metal-catalyzed coupling reactions to introduce the pyridine moiety.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Automated reactors and continuous flow systems are employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions leading to the formation of N-oxides.
Reduction: : The compound can be reduced at various functional groups, particularly the carbonyl group.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-Chloroperoxybenzoic acid.
Reduction: : Commonly using hydrogen gas in the presence of metal catalysts or chemical reducing agents like sodium borohydride.
Substitution: : Reagents include halides for nucleophilic substitutions, and electrophilic reagents for substitutions at aromatic positions.
Major Products
These reactions yield various derivatives with modified functional groups, tailored for specific applications in research and industry.
科学研究应用
5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is utilized in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Potential therapeutic applications in drug development due to its bioactive properties.
Industry: : Used in the development of novel materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, often involving binding to enzymes or receptors, altering their activity. Its multiple functional groups allow for versatile interactions with various biological pathways, making it a valuable compound in medicinal chemistry.
相似化合物的比较
Compared to other similar compounds, such as those with simpler pyrimidine or piperidine structures, 5-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of these rings and additional functional groups. This structural complexity provides enhanced chemical reactivity and biological activity.
Similar Compounds
5-(4-(Methylamino)piperidine-1-carbonyl)pyridin-2(1H)-one: : Shares the piperidine and pyridine rings but lacks the pyrimidine moiety.
4-(4-(Pyrimidin-4-yl)piperidine-1-carbonyl)pyridin-2(1H)-one: : Similar but with variations in the positioning of the functional groups.
And there you have it—a glimpse into the intricate world of this fascinating compound!
属性
IUPAC Name |
5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-13(2)20-11-21-17(12)25-10-14-5-7-22(8-6-14)18(24)15-3-4-16(23)19-9-15/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWGRFPTCGPFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CNC(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2951100.png)
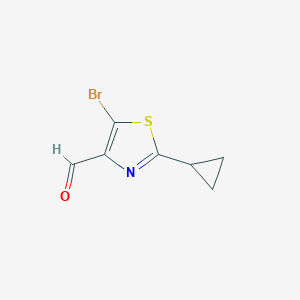
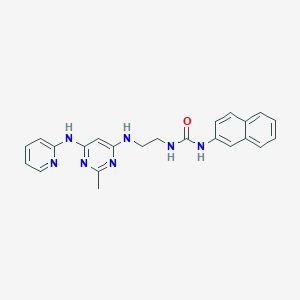
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)
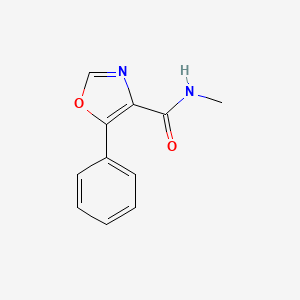
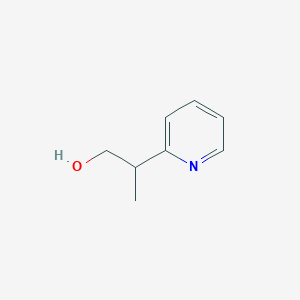
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B2951112.png)
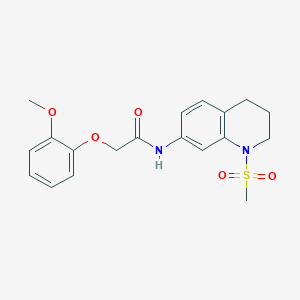
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
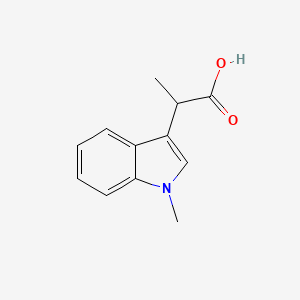
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2951119.png)
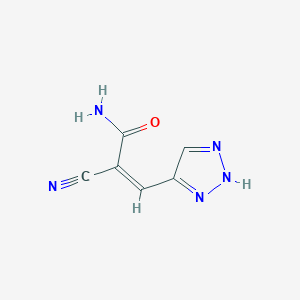
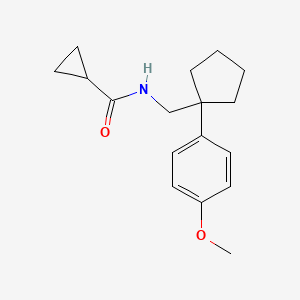
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2951122.png)
